molecular formula C18H17N5O2S B3533937 N-(4-methylphenyl)-2-[(1-oxo-2(1H)-phthalazinyl)acetyl]hydrazinecarbothioamide

N-(4-methylphenyl)-2-[(1-oxo-2(1H)-phthalazinyl)acetyl]hydrazinecarbothioamide

Cat. No. B3533937
M. Wt: 367.4 g/mol
InChI Key: GYFANKIEQZZVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-[(1-oxo-2(1H)-phthalazinyl)acetyl]hydrazinecarbothioamide, also known as Phthalylsulfathiazole, is a synthetic compound that belongs to the class of sulfonamide antibiotics. It was first synthesized in 1937 by Ernst Chain and Howard Florey, who were awarded the Nobel Prize in Physiology or Medicine in 1945 for their contribution to the discovery of penicillin.

Mechanism of Action

N-(4-methylphenyl)-2-[(1-oxo-2(1H)-phthalazinyl)acetyl]hydrazinecarbothioamideathiazole acts by inhibiting the synthesis of folic acid in bacteria, which is essential for the production of DNA and RNA. This leads to the inhibition of bacterial growth and ultimately results in bacterial death.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-[(1-oxo-2(1H)-phthalazinyl)acetyl]hydrazinecarbothioamideathiazole has been shown to have a high degree of selectivity for bacterial cells, with minimal toxicity to mammalian cells. It is readily absorbed from the gastrointestinal tract and distributed throughout the body, with high concentrations found in the liver and kidneys.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-2-[(1-oxo-2(1H)-phthalazinyl)acetyl]hydrazinecarbothioamideathiazole has several advantages for use in laboratory experiments, including its broad-spectrum antibacterial activity, high degree of selectivity for bacterial cells, and ease of synthesis. However, it also has some limitations, such as the potential for the development of bacterial resistance and the need for frequent dosing due to its short half-life.

Future Directions

There are several potential future directions for research on N-(4-methylphenyl)-2-[(1-oxo-2(1H)-phthalazinyl)acetyl]hydrazinecarbothioamideathiazole, including:
1. Investigation of its antitumor and antiviral properties
2. Development of new analogs with improved antibacterial activity and reduced toxicity
3. Exploration of its potential as a treatment for other infectious diseases, such as tuberculosis and malaria
4. Study of its mechanism of action at the molecular level to aid in the design of more effective antibiotics.

Scientific Research Applications

N-(4-methylphenyl)-2-[(1-oxo-2(1H)-phthalazinyl)acetyl]hydrazinecarbothioamideathiazole has been extensively studied for its antibacterial activity against a wide range of pathogenic bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli. It has also been investigated for its antitumor and antiviral properties.

properties

IUPAC Name

1-(4-methylphenyl)-3-[[2-(1-oxophthalazin-2-yl)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-12-6-8-14(9-7-12)20-18(26)22-21-16(24)11-23-17(25)15-5-3-2-4-13(15)10-19-23/h2-10H,11H2,1H3,(H,21,24)(H2,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFANKIEQZZVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methylphenyl)-2-[(1-oxo-2(1H)-phthalazinyl)acetyl]hydrazinecarbothioamide

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